DD1E5 is a synthetic small molecule identified as a potent and selective inhibitor of dimethylarginine dimethylaminohydrolase 1 (DDAH1) []. It plays a crucial role in modulating nitric oxide (NO) production by regulating the levels of asymmetric dimethylarginine (ADMA), an endogenous inhibitor of nitric oxide synthase (NOS) []. This property makes DD1E5 a valuable tool for investigating the DDAH1/ADMA/NOS pathway and its implications in various pathological conditions, particularly cancers characterized by elevated NO production [].
DD1E5 functions as a competitive inhibitor of DDAH1 []. It exhibits time- and concentration-dependent inhibition of DDAH1 activity, demonstrating tight binding with an inactivation rate constant of 0.2756 ± 0.015 M-1 S-1 and a dissociation constant (Ki) of 2.05 ± 0.15 μM []. By inhibiting DDAH1, DD1E5 prevents the degradation of ADMA, leading to an increase in intracellular ADMA levels []. This elevated ADMA, in turn, inhibits NOS activity, resulting in a reduction of NO production [].
DD1E5 shows promise as a potential therapeutic lead compound against cancers with elevated NO production, particularly prostate cancer [].
CAS No.: 32904-22-6
CAS No.: 864821-90-9
CAS No.: 26532-22-9
CAS No.:
CAS No.: